BENGHE Foundational & Exploratory

Check Availability & Pricing

Technical Procurement & Application Guide:
Methyl 2-chloro-2-(4-nitrophenyl)acetate

Author: BenchChem Technical Support Team. Date: April 2026

Compound of Interest

Methyl 2-chloro-2-(4-
Compound Name:
nitrophenyl)acetate

CAS No.: 148582-35-8

Cat. No.: B3378841

Get Quote

Executive Summary

Methyl 2-chloro-2-(4-nitrophenyl)acetate (CAS: 148582-35-8) is a high-value, reactive
building block used primarily in the synthesis of

-adrenergic blockers, amino acid derivatives (arylglycines), and complex heterocycles via
Darzens condensation or nucleophilic substitution.

This guide addresses a critical procurement challenge: the prevalence of structural isomers
(specifically ring-chlorinated analogs) that frequently contaminate supply chains due to similar
nomenclature. We provide a definitive technical profile, a validated sourcing strategy to avoid
"isomer traps,” and a self-validating Quality Control (QC) protocol.

Part 1: Chemical Identity & Strategic Importance
The "Isomer Trap" Warning

CRITICAL ALERT: A significant number of commercial databases conflate this molecule with its
ring-chlorinated isomer, Methyl 2-(4-chloro-2-nitrophenyl)acetate (CAS 147124-37-6).
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o Target Molecule: Chlorine is on the

-carbon (alkyl chain).

e Common Imposter: Chlorine is on the phenyl ring.

Failure to distinguish these results in immediate synthetic failure, as the "imposter" lacks the
labile

-chlorine required for alkylation or Darzens chemistry.

Technical Specifications

Property Specification Notes
Methyl 2-chloro-2-(4- Also: Methyl
IUPAC Name i
hitrophenyl)acetate -chloro-4-nitrophenylacetate
Verify strictly against structure,
CAS Number 148582-35-8 )
not just name.
C
Molecular Formula H
CINO
Molecular Weight 229.62 g/mol
. . . _ Often solidifies upon
Physical State Low-melting solid or oil ) )
refrigeration.
Reactivity Cl Potent alkylating agent;
eactivi ass
Y -Halo Ester lachrymator.
Solubility DCM, EtOAc, THF Hydrolyzes in aqueous bases.

Part 2: Strategic Sourcing & Supplier Landscape
Supplier Categorization

Due to the high reactivity of the
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-chloro bond, this compound is rarely held in bulk stock by generalist catalogs (e.g., Sigma-
Aldrich, Fisher) for long periods. It is typically a "Make-to-Order" or "Building Block" item.

Tier 1: Primary Originators (High Confidence)

These vendors typically synthesize the compound in-house or hold fresh stock.

e Enamine: (Product Code often starts with ENA...). Likely the primary source for many
aggregators.

o WuXi AppTec / LabNetwork: Reliable for custom synthesis of this specific isomer if stock is
unavailable.

o Combi-Blocks: Often stocks specific halo-esters with accurate isomer distinction.

Tier 2: Aggregators (Verification Required)

o Sigma-Aldrich (Merck): Often lists this via their "Market Select" or third-party partnerships.
Action: Check lead time.[1] If >2 weeks, they are sourcing from Tier 1.

o eMolecules: Useful for price comparison, but requires strict CAS filtering to avoid the ring-
chlorinated isomer.

Procurement Decision Workflow (DOT Visualization)

Order from Tier 1
(Enamine/Combi-Blocks)

Database Search Verify CAS & Structure In Stock?
(SciFinder/eMolecules) (Exclude 147124-37-6) ) \

Mandatory QC

Need CAS 148582-35-8 (1H NMR)

Request Custom Synthesis
(WuXi/ChemPartner)

Click to download full resolution via product page

Figure 1: Strategic sourcing workflow emphasizing the critical CAS verification step to avoid
iIsomer confusion.

Part 3: Quality Control & Analytics
Self-Validating Protocol: 1H NMR
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The most reliable method to distinguish the target from its isomers is Proton NMR. The
-proton provides a definitive diagnostic signal.
o Target (Methyl 2-chloro-2-(4-nitrophenyl)acetate):

o Look for a singlet around

5.3 - 5.5 ppm (integrating to 1H). This corresponds to the proton on the carbon bearing the
chlorine and the ester.

o Aromatic region: Typical AA'BB' system for para-substituted benzene (
8.2 ppm and
7.6 ppm).
o Methyl ester: Singlet
3.8 ppm.
o Impurity/lsomer Warning:
o If you see a singlet at

3.8 ppm (methylene group, -CH

-) instead of a methine singlet at 5.4 ppm, you have the non-chlorinated starting material
or the ring-chlorinated isomer.

Impurity Profile

© 2026 BenchChem. All rights reserved. a4/7 Tech Support


https://www.benchchem.com/product/b3378841/docs?utm_src=pdf-body#technical-procurement-application-guide-methyl-2-chloro-2-4-nitrophenyl-acetate
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3378841?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Impurity Origin Detection Method

1H NMR (Singlet at

Methyl 4-nitrophenylacetate Unreacted Starting Material
3.7 ppm)
GC-MS / 1H NMR (Loss of
Methyl 2,2-dichloro... Over-chlorination
-proton signal)
. ) ) . ) HPLC (Polar peak), Broad OH
4-Nitromandelic acid Hydrolysis (Moisture)

stretch in IR

Part 4: Synthesis & Reactivity Context[3][4]

Understanding the synthesis aids in predicting impurities. The standard industrial route involves
the

-chlorination of methyl 4-nitrophenylacetate.

Synthetic Pathway (DOT Visualization)

Methyl 4-nitrophenylacetate SO2CI2 (Sulfuryl Chloride)
(Starting Material) or NCS/Catalyst

Radical/Electrophilic
Halogenation

Excess Cl source

Methyl 2-chloro-2-(4-nitrophenyl)acetate Impurity: Dichloro species
(Target) (Over-reaction)

Click to download full resolution via product page

Figure 2: Primary synthetic route. Note that over-chlorination is the primary process risk.

Handling & Stability
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Moisture Sensitivity: The electron-withdrawing nitro group combined with the

-chlorine makes the ester bond susceptible to hydrolysis.

Storage: Store at -20°C under Argon or Nitrogen.

Safety: Treat as a potential lachrymator and alkylating agent. Double-glove and use a fume
hood.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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